molecular formula C18H20ClN5O2 B11446865 Cyclohexyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cyclohexyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11446865
M. Wt: 373.8 g/mol
InChI Key: ZNXJYGZWZNTYIR-UHFFFAOYSA-N
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Description

Cyclohexyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a cyclohexyl group and a chlorophenyl group in its structure contributes to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

The synthesis of Cyclohexyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a multi-step process involving various reagents and conditions. One common method involves the Biginelli-type reaction, which is a multicomponent reaction that combines an aldehyde, a β-ketoester, and an urea or thiourea derivative. The reaction typically proceeds in the presence of a catalyst or under catalyst-free conditions in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

Cyclohexyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring or other reactive sites.

    Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of new ring structures within the molecule

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cyclohexyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to the regulation of various biochemical processes. Detailed studies on its binding interactions and molecular docking analyses have provided insights into its mode of action .

Comparison with Similar Compounds

Cyclohexyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

The unique structural features and diverse biological activities of this compound make it a promising compound for further research and development in various scientific and industrial fields.

Properties

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

cyclohexyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H20ClN5O2/c1-11-15(17(25)26-14-5-3-2-4-6-14)16(12-7-9-13(19)10-8-12)24-18(20-11)21-22-23-24/h7-10,14,16H,2-6H2,1H3,(H,20,21,23)

InChI Key

ZNXJYGZWZNTYIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OC4CCCCC4

Origin of Product

United States

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